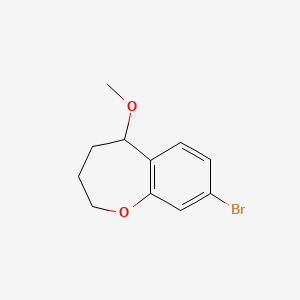

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine

Description

Properties

IUPAC Name |

8-bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-13-10-3-2-6-14-11-7-8(12)4-5-9(10)11/h4-5,7,10H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIQVZMRLZKKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCOC2=C1C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine.

Bromination: The introduction of the bromine atom at the 8th position is achieved through a bromination reaction. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at position 8 serves as a primary reactive site for nucleophilic substitution. This is supported by studies on similar brominated benzoxepines:

-

Amine Substitution : Reaction with amines (e.g., pyridyl N-oxides) under catalytic conditions can yield amino-substituted derivatives. For example, 7-bromo-5-methoxy analogs react with 2-pyridyl N-oxide to form 5-(N-oxide-2-pyridyl) derivatives .

-

Cyanation : Bromine can be replaced by cyano groups using metal catalysts, as seen in the synthesis of 8-cyano-3,3-dimethyl-4,5-dihydro-3H-benzocycloheptene derivatives .

Table 1: Substitution Reactions of Brominated Benzoxepines

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables palladium- or copper-mediated cross-coupling reactions:

-

Suzuki Coupling : Reaction with aryl boronic acids can form biaryl derivatives. While not explicitly documented for this compound, analogous bromobenzoxepines undergo Suzuki coupling to introduce aromatic groups .

-

Buchwald-Hartwig Amination : Bromine can be replaced by secondary amines using Pd catalysts, as demonstrated in the synthesis of 8-chloro-5-guanidino-2,3,4,5-tetrahydro-1-benzoxepine (a hypotensive agent) .

Functionalization of the Methoxy Group

The methoxy group at position 5 is relatively stable but can undergo demethylation under acidic or oxidative conditions:

-

Demethylation : Treatment with strong acids (e.g., HBr/AcOH) may convert the methoxy group to a hydroxyl group, though direct examples are scarce in the literature .

-

Directed Oxidation : The methoxy group’s electron-donating nature could influence regioselective oxidation of the tetrahydro ring, though this is less common compared to allylic trichloroacetamide-directed reactions .

Oxidation and Reduction of the Tetrahydro Ring

The partially saturated tetrahydro ring allows for selective oxidation:

-

Epoxidation : Allylic positions in similar benzoxepines undergo epoxidation using osmium tetroxide and TMEDA, yielding syn-diols .

-

Chemoselective Reduction : Hydrogenation of the dihydrobenzoxepine ring can produce fully saturated analogs, though this is substrate-dependent .

Table 2: Oxidation Reactions of Benzoxepine Derivatives

| Substrate | Reagents | Product | Selectivity | Source |

|---|---|---|---|---|

| 6-Methoxy-2,5-dihydro-1-benzoxepine | OsO₄, TMEDA | (3R*,4S*,5S*)-Diol | High syn | |

| 5-Amino-2,5-dihydro-1-benzoxepine | mCPBA | Epoxide | Moderate |

Stability and Reaction Conditions

Scientific Research Applications

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more

Biological Activity

8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. As a derivative of benzoxepine, it features a bromine atom at the 8th position and a methoxy group at the 5th position, which may influence its pharmacological properties.

The molecular formula of this compound is C11H13BrO2, with a molecular weight of approximately 257.13 g/mol. The compound's synthesis typically involves bromination and can be performed using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity and yield .

| Property | Value |

|---|---|

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2092432-39-6 |

Antimicrobial Activity

Research indicates that compounds related to benzoxepines exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline (8-HQ), which share structural similarities with benzoxepines, have shown promising antibacterial and antifungal activities. In particular, studies have demonstrated that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Anticancer Potential

The anticancer activity of benzoxepine derivatives is also noteworthy. In vitro studies have indicated that some compounds within this class can induce apoptosis in cancer cell lines without exhibiting significant cytotoxicity against normal cells. For example, a hybrid compound based on 8-HQ showed no toxicity against HeLa cells at concentrations up to 200 µM while maintaining antibacterial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of electron-withdrawing groups and lipophilicity has been correlated with enhanced biological activity. A study indicated that increasing lipophilicity positively affects antiviral activity against strains such as H5N1 avian influenza .

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Activity increases with lipophilicity |

Case Study 1: Antibacterial Efficacy

In a comparative study involving various benzoxepine derivatives, this compound was tested against multiple Gram-positive and Gram-negative bacteria. The results showed that it exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .

Case Study 2: Cytotoxicity Assessment

A hybrid compound derived from the benzoxepine framework was assessed for cytotoxicity against different cell lines. The findings revealed that while the hybrid displayed strong antibacterial properties, it did not exhibit significant toxicity towards non-cancerous cells at tested concentrations .

Comparison with Similar Compounds

Comparison with Similar Benzoxepine Derivatives

Structural and Functional Group Variations

Key structural analogs include:

5-Amino-2,3,4,5-tetrahydro-1-benzoxepines

8-Bromo-5-hydroxy-2,3,4,5-tetrahydro-1-benzoxepine

7-Bromo-5-hydroxylamine-2,3,4,5-tetrahydro-1-benzoxepine

Table 1: Comparative Structural and Physical Properties

Key Observations:

- Substituent Position : Bromine placement (positions 7 vs. 8) affects steric and electronic interactions. For example, 8-bromo substitution may enhance aromatic ring stability compared to 7-bromo .

- Functional Groups: 5-Methoxy/Hydroxyl: Methoxy groups (-OCH₃) are electron-donating, enhancing ring electronics for nucleophilic reactions, while hydroxyl (-OH) groups increase polarity and hydrogen-bonding capacity . 5-Hydroxylamine (-NHOH): A rare functional group that may confer redox activity or metal chelation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.